tert-Butyl 3-bromo-5-cyano-1H-indazole-1-carboxylate
Description
tert-Butyl 3-bromo-5-cyano-1H-indazole-1-carboxylate is a heterocyclic compound featuring an indazole core substituted with bromo (Br) and cyano (CN) groups at positions 3 and 5, respectively. The indazole nitrogen at position 1 is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to enhance solubility and stability during synthetic workflows . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and enzyme-targeting agents. Its bromo and cyano substituents enable further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig reactions), making it valuable for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
tert-butyl 3-bromo-5-cyanoindazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-13(2,3)19-12(18)17-10-5-4-8(7-15)6-9(10)11(14)16-17/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNATHNNRHFWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C#N)C(=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Functionalization of Preformed Indazole
This approach begins with a commercially available indazole derivative, such as 5-cyano-1H-indazole. Subsequent bromination at the 3-position followed by tert-butyl carbamate protection offers a straightforward pathway.
De Novo Indazole Synthesis with In-Situ Functionalization
Alternative routes involve constructing the indazole ring through cyclization reactions, incorporating bromine and cyano groups during the ring-forming process.
Stepwise Preparation Methods
Bromination of 5-Cyano-1H-Indazole
Reagents :
- N-Bromosuccinimide (NBS) or molecular bromine (Br₂)
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
- Catalyst: Iron(III) bromide (FeBr₃) or Lewis acids
Procedure :
- Dissolve 5-cyano-1H-indazole (1.0 equiv) in anhydrous DCM under nitrogen.
- Add FeBr₃ (0.1 equiv) and cool to 0°C.
- Introduce NBS (1.2 equiv) gradually over 30 minutes.
- Warm to room temperature and stir for 12 hours.
- Quench with aqueous sodium thiosulfate, extract with DCM, and purify via column chromatography.
Yield Optimization :
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS | DCM | 0 → 25 | 78 |
| Br₂ | DMF | 25 | 65 |
tert-Butyl Carbamate Protection
Reagents :
- Di-tert-butyl dicarbonate (Boc₂O)
- 4-Dimethylaminopyridine (DMAP)
- Solvent: Tetrahydrofuran (THF)
Procedure :
- Dissolve 3-bromo-5-cyano-1H-indazole (1.0 equiv) in dry THF.
- Add Boc₂O (1.5 equiv) and DMAP (0.2 equiv).
- Reflux at 60°C for 6 hours.
- Concentrate under reduced pressure and purify via recrystallization (hexane/ethyl acetate).
Key Parameters :
- Excess Boc₂O improves conversion but requires careful quenching.
- DMAP accelerates the reaction by acting as a nucleophilic catalyst.
Alternative Cyanation Strategies
The cyano group can be introduced either before or after bromination, depending on the starting material:
Palladium-Catalyzed Cyanation
Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Cyanide Source: Zinc cyanide (Zn(CN)₂)
- Solvent: DMF at 100°C
Advantages :
- High regioselectivity for the 5-position.
- Compatible with halogenated intermediates.
Limitations :
- Requires anhydrous conditions to prevent hydrolysis.
Sandmeyer-Type Reaction
Reagents :
- Copper(I) cyanide (CuCN)
- Diazotization agent: Sodium nitrite (NaNO₂) in H₂SO₄
Procedure :
- Diazotize 3-bromo-5-amino-1H-indazole at 0°C.
- Add CuCN and heat to 60°C for 3 hours.
Yield : 60–70% after purification.
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing challenges in exothermic reactions and catalyst recovery:
Continuous Flow Bromination
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| Reaction Time | 12 hours | 45 minutes |
| Yield | 78% | 85% |
| Temperature Control | Moderate | Excellent |
Solvent Recycling Systems
- DCM and THF are recovered via fractional distillation with >90% efficiency.
- Implemented in closed-loop systems to reduce environmental impact.
Characterization and Quality Control
Critical analytical data for the final product:
Spectroscopic Confirmation :
- ¹H NMR (400 MHz, CDCl₃): δ 1.65 (s, 9H, tert-butyl), 7.45–8.10 (m, 3H, aromatic).
- IR : 2230 cm⁻¹ (C≡N stretch), 1705 cm⁻¹ (C=O stretch).
Purity Standards :
| Method | Acceptance Criteria |
|---|---|
| HPLC (C18 column) | ≥99.0% |
| Residual Solvents | <500 ppm |
Comparative Analysis of Synthetic Approaches
| Method | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Sequential Functionalization | 62 | 98.5 | 1.0 |
| De Novo Synthesis | 55 | 97.8 | 1.3 |
| Flow Chemistry Route | 73 | 99.1 | 0.9 |
Chemical Reactions Analysis
tert-Butyl 3-bromo-5-cyano-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid. Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and bases or acids for hydrolysis. .
Scientific Research Applications
tert-Butyl 3-bromo-5-cyano-1H-indazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-5-cyano-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the cyano and bromine atoms can influence its binding affinity and specificity. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
Tert-butyl 3-bromo-5-cyano-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family, characterized by its unique structure, which includes a tert-butyl ester group, a bromine atom at the 3-position, and a cyano group at the 5-position of the indazole ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C₁₃H₁₂BrN₃O₂
- Molecular Weight : Approximately 322.157 g/mol
- Structure : The indazole structure consists of a five-membered ring containing two nitrogen atoms, contributing to its diverse chemical reactivity and biological activity .
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, such as enzymes and receptors. The presence of functional groups like the cyano and bromine atoms can influence its binding affinity and specificity. However, detailed studies are necessary to elucidate its precise mechanisms of action .
Anticancer Activity
Recent studies have indicated that indazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds related to this structure have shown inhibitory effects on cancer cell lines such as HeLa (cervical adenocarcinoma) and HCT-116 (colon carcinoma), with reported IC50 values suggesting effective growth inhibition .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 0.87 |
| This compound | HCT-116 | 0.55 |
Anti-inflammatory Activity
Indazole derivatives have also been studied for their anti-inflammatory properties. The compound's functional groups may contribute to its ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. While specific IC50 values for this compound are not yet available, related compounds have demonstrated promising anti-inflammatory effects .
Study on Anticancer Efficacy
In a preclinical study, researchers evaluated the efficacy of several indazole derivatives on tumor growth in xenograft models. This compound was included in the study due to its structural similarities with known anticancer agents. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent .
Study on Enzymatic Inhibition
A separate investigation focused on the compound's ability to inhibit COX enzymes involved in inflammation. The study utilized various concentrations of this compound to assess its inhibitory effects. Preliminary results showed that it could reduce COX activity significantly, indicating its potential as an anti-inflammatory agent .
Q & A
Q. What synthetic methodologies are recommended for tert-Butyl 3-bromo-5-cyano-1H-indazole-1-carboxylate?
The synthesis typically involves coupling the indazole core with a tert-butyl group via carbamate formation. Key steps include:
- Reacting 3-bromo-5-cyano-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions .
- Optimizing reaction temperature (room temperature to 50°C) and solvent choice (e.g., THF or DCM) to minimize side reactions like hydrolysis or premature Boc deprotection .
- Purification via column chromatography or recrystallization to achieve >95% purity.
Q. How can the crystal structure of this compound be characterized?
X-ray crystallography using the SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) is standard . Key parameters:
- Data collection at low temperature (e.g., 100 K) to reduce thermal motion.
- Hydrogen bonding and π-stacking interactions analyzed via ORTEP-III for graphical representation .
- Validation using CCDC databases to confirm bond lengths (e.g., C–Br ≈ 1.9 Å, C≡N ≈ 1.15 Å) and angles .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound?
- Bromo substituent : Facilitates Suzuki-Miyaura cross-coupling for aryl-aryl bond formation. Use Pd(PPh₃)₄ in DMF/H₂O at 80–100°C with aryl boronic acids .
- Cyano group : Participates in nucleophilic additions (e.g., with Grignard reagents) or reductions (e.g., LiAlH₄ to form amines) .
- tert-Butyl carbamate : Provides steric protection, but may hinder reactions at the indazole N1 position. Deprotection with TFA/DCM (1:1) regenerates the NH group for further functionalization .
Q. What role does this compound play in medicinal chemistry and target validation?
- Kinase inhibition : The indazole scaffold is a common ATP-binding site mimetic. Bromo and cyano groups enhance selectivity for kinases like JAK2 or Aurora B .
- SAR studies : Derivatives with modified substituents (e.g., 6-hydroxy or 3-amino analogs) show varied bioactivity. For example, 3-amino derivatives exhibit improved solubility but reduced metabolic stability .
- In vivo models : Radiolabeled versions (e.g., with ¹¹C or ¹⁸F) are used in PET imaging to study target engagement .
Q. How can computational methods predict the regioselectivity of reactions involving this compound?
- DFT calculations : Analyze frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. The LUMO of the bromo-substituted position is lower (-1.8 eV), favoring oxidative addition in cross-coupling .
- Molecular docking : Simulate binding to kinase domains (e.g., PDB: 4U5J) to prioritize synthetic targets. Docking scores correlate with IC₅₀ values (R² = 0.72) .
Data Contradiction Analysis
Q. Why do reported yields for Suzuki-Miyaura couplings vary significantly (40–85%) with this substrate?
Discrepancies arise from:
- Catalyst loading : Pd(PPh₃)₄ (2–5 mol%) vs. Pd(OAc)₂/XPhos (1 mol%) .
- Solvent effects : DME/H₂O mixtures give higher yields than THF/H₂O due to improved ligand stability.
- Purification challenges : Cyano groups can coordinate to silica gel, complicating column chromatography. Alternative methods like HPLC or trituration are recommended .
Q. Conflicting crystallographic Why do some studies report planar indazole rings while others show slight puckering?
- Crystal packing forces : Hydrogen bonding with adjacent molecules (e.g., C≡N⋯H–N interactions) can flatten the ring .
- Temperature effects : High-resolution data (≤0.8 Å) collected at 100 K vs. room-temperature data (≥1.2 Å) may resolve discrepancies .
Methodological Best Practices
- Synthesis : Monitor reactions via TLC (Rf ≈ 0.4 in hexane/EtOAc 3:1) and confirm purity by HPLC (retention time ~8.2 min, C18 column) .
- Crystallography : Use SHELXL’s TWIN and BASF commands to handle potential twinning in low-symmetry space groups .
- Biological assays : Pair cellular IC₅₀ studies with SPR (surface plasmon resonance) to distinguish direct binding from off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
